Cas no 305849-21-2 (N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide)

N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features, including a 4-methoxyphenyl group and a 2,4,6-trimethylphenyl sulfonamide moiety. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its electron-rich aromatic system and sterically hindered sulfonamide group contribute to enhanced stability and selectivity in chemical reactions. The methoxy substituent may improve solubility in polar solvents, facilitating its use in various synthetic applications. The compound's well-defined molecular structure allows for precise modifications, making it a valuable building block for designing more complex sulfonamide-based molecules with tailored properties.
N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide structure
305849-21-2 structure
Product Name:N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide
CAS No:305849-21-2
MF:C16H19NO3S
MW:305.391963243485
CID:2951875
PubChem ID:669057
Update Time:2025-07-02

N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-甲氧基苯基)-2,4,6-三甲基苯磺酰胺
    • N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide
    • N-(4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide
    • CBMicro_012282
    • Oprea1_060228
    • Oprea1_447606
    • MLS000530487
    • HMS2374D16
    • SMSF0005602
    • STK025778
    • CB15501
    • SMR000135466
    • Z45633916
    • N-(4-methoxyphenyl)-2,4,6-trimethyl-1-benzenesulfonamide
    • N-(4-METHOXY-PHENYL)-2,4,6-TRIMETHYL-BENZENE
    • MFCD01004351
    • SR-01000206283-1
    • BIM-0012273.P001
    • AKOS001063877
    • SR-01000206283
    • EN300-16011
    • CS-0235697
    • N-(4-METHOXY-PHENYL)-2,4,6-TRIMETHYL-BENZENESULFONAMIDE
    • CHEMBL1532593
    • AQ-390/10203022
    • 305849-21-2
    • Inchi: 1S/C16H19NO3S/c1-11-9-12(2)16(13(3)10-11)21(18,19)17-14-5-7-15(20-4)8-6-14/h5-10,17H,1-4H3
    • InChI Key: SZRCZRBFSIPIHK-UHFFFAOYSA-N
    • SMILES: S(C1C(C)=CC(C)=CC=1C)(NC1C=CC(=CC=1)OC)(=O)=O

Computed Properties

  • Exact Mass: 305.10856464g/mol
  • Monoisotopic Mass: 305.10856464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 63.8

N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide Pricemore >>

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Additional information on N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide

Professional Introduction to N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide (CAS No. 305849-21-2)

N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide, identified by its CAS number 305849-21-2, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the presence of a methoxy group and multiple methyl substituents, contribute to its distinct chemical properties and reactivity.

The synthesis and characterization of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide involve meticulous attention to detail to ensure high purity and yield. The process typically involves multi-step organic reactions, including sulfonation, methylation, and condensation steps, which require precise control of reaction conditions such as temperature, pressure, and catalyst selection. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structural integrity and purity of the final product.

In recent years, there has been a growing interest in exploring the pharmacological potential of sulfonamide derivatives. N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide has been investigated for its possible role in various biological pathways due to its structural similarity to known bioactive molecules. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further development in drug discovery.

The methoxy group in the para position relative to the sulfonamide moiety is particularly noteworthy, as it can influence the electronic properties and binding affinity of the molecule. This substitution pattern is often exploited in medicinal chemistry to modulate bioactivity. For instance, the methoxy group can enhance solubility while maintaining or improving target interaction. The trimethyl substituents on the benzene ring further contribute to steric hindrance and electronic distribution, which can be critical for achieving optimal pharmacokinetic profiles.

One of the most exciting aspects of N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide is its potential application in addressing unmet medical needs. Current research is focused on understanding its mechanism of action and evaluating its efficacy in preclinical models. The sulfonamide core is well-documented for its antimicrobial properties, but this compound also shows promise in other therapeutic areas such as anti-inflammatory and anticancer applications. The combination of structural features makes it a versatile scaffold for drug design.

The development of novel sulfonamide derivatives like N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide

In conclusion, N-(4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide4-methoxyphenyl)-2,4,6-trimethylbenzene-1-sulfonamide

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